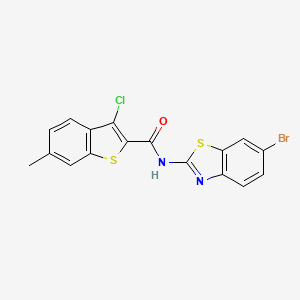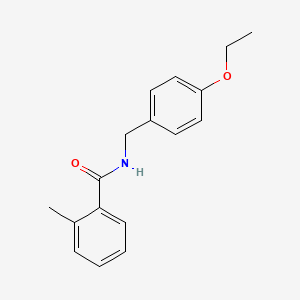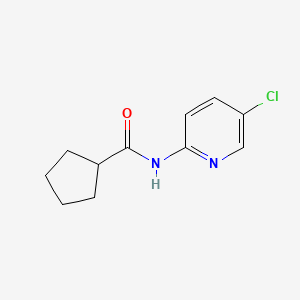![molecular formula C23H29N3OS B4711543 N-[1-(1-adamantyl)propyl]-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide](/img/structure/B4711543.png)
N-[1-(1-adamantyl)propyl]-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
Übersicht
Beschreibung
N-[1-(1-adamantyl)propyl]-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide, also known as APTC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. APTC belongs to the class of adamantane derivatives, which have been extensively studied for their unique properties.
Wirkmechanismus
The mechanism of action of N-[1-(1-adamantyl)propyl]-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide involves its interaction with the heme group of sGC, which is essential for its activity. This compound binds to the heme group and prevents the binding of nitric oxide (NO), which is the natural activator of sGC. This leads to a decrease in the levels of cGMP and subsequent physiological effects.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects such as vasodilation, inhibition of platelet aggregation, and modulation of neurotransmitter release. This compound has also been found to exhibit neuroprotective effects in various animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(1-adamantyl)propyl]-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has several advantages for use in lab experiments such as its high purity, stability, and specificity for sGC. However, this compound has some limitations such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
N-[1-(1-adamantyl)propyl]-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has several potential future directions for research such as its use as a therapeutic agent for various diseases such as hypertension, stroke, and neurodegenerative diseases. This compound can also be used as a tool to study the role of sGC in various physiological processes and the development of novel sGC inhibitors. Further research is needed to fully understand the potential applications of this compound in various fields of research.
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound exhibits inhibitory effects on the activity of sGC, which leads to various physiological effects. This compound has several advantages and limitations for use in lab experiments and has several potential future directions for research. Further research is needed to fully understand the potential applications of this compound in various fields of research.
Wissenschaftliche Forschungsanwendungen
N-[1-(1-adamantyl)propyl]-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been studied for its potential applications in various fields of research such as pharmacology, biochemistry, and neuroscience. This compound has been found to exhibit inhibitory effects on the activity of the enzyme, soluble guanylate cyclase (sGC), which is involved in the synthesis of cyclic guanosine monophosphate (cGMP). This inhibition leads to a decrease in the levels of cGMP, which in turn affects various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release.
Eigenschaften
IUPAC Name |
N-[1-(1-adamantyl)propyl]-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3OS/c1-3-19(23-10-15-7-16(11-23)9-17(8-15)12-23)26-21(27)20-14(2)25-22(28-20)18-5-4-6-24-13-18/h4-6,13,15-17,19H,3,7-12H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFLPQJEIDANMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=C(N=C(S4)C5=CN=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4711495.png)

![2-{1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4711506.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B4711513.png)

![4-[(6-bromo-3,4-dihydro-1(2H)-quinolinyl)carbonyl]-1(2H)-phthalazinone](/img/structure/B4711521.png)
![methyl 3-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4711522.png)

![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-methoxybenzamide](/img/structure/B4711535.png)

![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methoxybenzoate](/img/structure/B4711554.png)
![N-[3-(1-azepanyl)propyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B4711566.png)
![4-{[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B4711573.png)